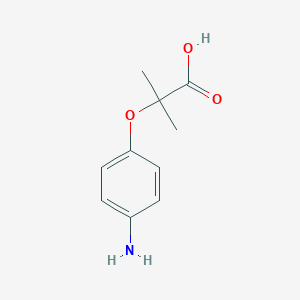

2-(4-Aminophenoxy)-2-methylpropansäure

Übersicht

Beschreibung

Es ist das C3α-Glucuronidkonjugat von Pregnandiol (5β-Pregnan-3α,20α-diol) und spielt eine bedeutende Rolle in verschiedenen physiologischen Prozessen, darunter der weibliche Menstruationszyklus, die Schwangerschaft und die Embryogenese .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Pregnandiol-3-Glucuronid wird durch Glucuronidierung von Pregnandiol synthetisiert. Dieser Prozess beinhaltet das Enzym UDP-Glucuronosyltransferase, das den Transfer von Glucuronsäure von UDP-Glucuronsäure auf Pregnandiol katalysiert . Die Reaktion findet typischerweise in der Leber statt, wo Pregnandiol in seine Glucuronidform umgewandelt wird, um die Ausscheidung zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Pregnandiol-3-Glucuronid beinhaltet die Extraktion und Reinigung der Verbindung aus biologischen Quellen wie Urin oder Kot, wo sie als Metabolit von Progesteron vorkommt. Der Extraktionsprozess umfasst Schritte wie Hydrolyse, Filtration und Chromatographie, um die Verbindung zu isolieren und zu reinigen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Pregnandiol-3-Glucuronid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen in der Verbindung können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um Alkohole zu bilden.

Substitution: Die Glucuronidgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Glucuronide.

Wissenschaftliche Forschungsanwendungen

Pregnandiol-3-Glucuronid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Standard in der analytischen Chemie zur Quantifizierung von Progesteronmetaboliten verwendet.

Biologie: Wird auf seine Rolle im weiblichen Menstruationszyklus, der Schwangerschaft und der Embryogenese untersucht.

Medizin: Wird in diagnostischen Tests verwendet, um die Progesteronspiegel zu überwachen und die Fortpflanzungsgesundheit zu beurteilen.

Industrie: Wird bei der Entwicklung von hormonbasierten Therapien und Kontrazeptiva eingesetzt

Wirkmechanismus

Pregnandiol-3-Glucuronid entfaltet seine Wirkung, indem es ein Metabolit von Progesteron ist. Progesteron bindet an Progesteronrezeptoren in Zielgeweben und führt zur Aktivierung verschiedener Signalwege, die die Fortpflanzungsfunktionen regulieren. Die Glucuronidierung von Pregnandiol erleichtert seine Ausscheidung aus dem Körper und hält so das hormonelle Gleichgewicht aufrecht .

Wirkmechanismus

Target of Action

Similar compounds such as 2-amino-4-(hydroxymethyl-phosphinyl)butanoic acid have been found to target glutamine synthetase .

Mode of Action

It’s likely that the compound interacts with its targets through a mechanism similar to other aminophenol derivatives . These compounds often work by binding to their target proteins and modulating their activity, leading to changes in cellular function .

Biochemical Pathways

Amino acids and their derivatives are known to play regulatory roles in key metabolic cascades, gene expressions, and cell-to-cell communication via a variety of cell signaling pathways .

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties could provide some insights .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antimicrobial activity .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of similar compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pregnanediol-3-Glucuronide is synthesized through the glucuronidation of pregnanediol. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to pregnanediol . The reaction typically occurs in the liver, where pregnanediol is converted into its glucuronide form to facilitate excretion.

Industrial Production Methods

Industrial production of Pregnanediol-3-Glucuronide involves the extraction and purification of the compound from biological sources, such as urine or feces, where it is present as a metabolite of progesterone. The extraction process includes steps like hydrolysis, filtration, and chromatography to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Pregnanediol-3-Glucuronide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols.

Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted glucuronides.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pregnandiol: Die Stammverbindung von Pregnandiol-3-Glucuronid.

Östron-Glucuronid: Ein weiteres Glucuronidkonjugat eines Steroidhormons.

Östradiol-Glucuronid: Ein Glucuronidkonjugat von Östradiol

Einzigartigkeit

Pregnandiol-3-Glucuronid ist aufgrund seiner spezifischen Rolle als Hauptmetabolit von Progesteron einzigartig. Sein Vorkommen in Urin und Kot macht es zu einem wertvollen Biomarker für die Überwachung von Progesteronspiegeln und die Beurteilung der Fortpflanzungsgesundheit .

Eigenschaften

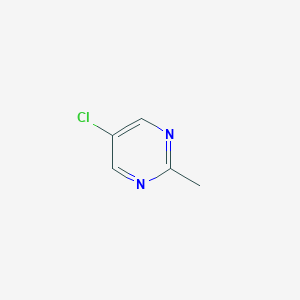

IUPAC Name |

2-(4-aminophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTARICLTMYASES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379300 | |

| Record name | 2-(4-Aminophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117011-70-8 | |

| Record name | 2-(4-Aminophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

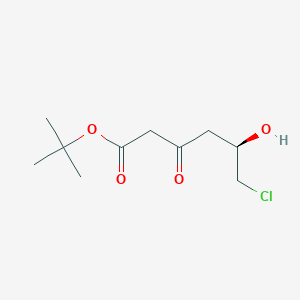

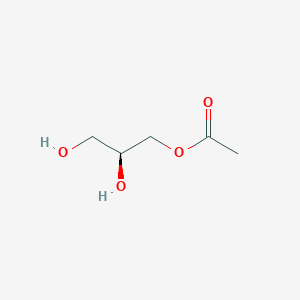

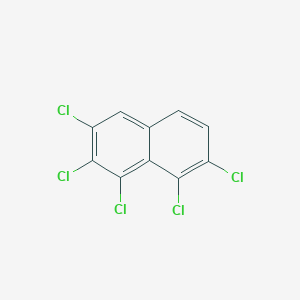

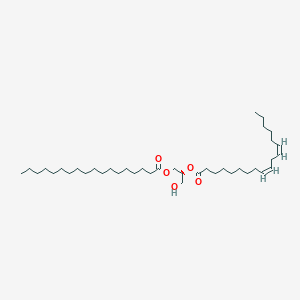

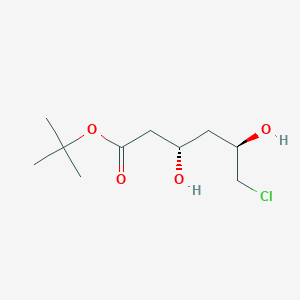

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.